Cas no 860173-98-4 ((R)-1,4-Benzodioxan-2-Carboxypiperazine)

(R)-1,4-Benzodioxan-2-Carboxypiperazine 化学的及び物理的性質
名前と識別子
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- Methanone,[(2R)-2,3-dihydro-1,4-benzodioxin-2-yl]-1-piperazinyl-
- (R)-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-2-YL)-PIPERAZIN-1-YL-METHANONE
- (R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE
- CS-0171461
- DTXSID80351047
- AKOS027327661
- (r)-(2,3-dihydrobenzo[1,4]dioxin-2-yl)-piperazin-1-yl-methanone
- A13362
- (R)-1,4-benzodioxan-2-carboxypiperazine, AldrichCPR
- (r)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
- 860173-98-4
- [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
- AS-37386
- MFCD06796578
- 1-[(2R)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL]PIPERAZINE
- (R)-1,4-Benzodioxan-2-Carboxypiperazine
-
- MDL: MFCD06796578
- インチ: InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1
- InChIKey: FLUPDJNTYCSBJZ-GFCCVEGCSA-N
- ほほえんだ: O=C(N1CCNCC1)[C@H]2COC3=CC=CC=C3O2
計算された属性
- せいみつぶんしりょう: 248.11609238g/mol
- どういたいしつりょう: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 50.8Ų
じっけんとくせい
- 色と性状: Yellow to Brown Solid
(R)-1,4-Benzodioxan-2-Carboxypiperazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
(R)-1,4-Benzodioxan-2-Carboxypiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A139001653-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |
860173-98-4 | 97% | 1g |
$305.55 | 2023-08-31 | |
abcr | AB169028-100 mg |
(R)-1,4-Benzodioxan-2-carboxypiperazine, 97%; . |
860173-98-4 | 97% | 100 mg |
€138.50 | 2023-07-20 | |
abcr | AB169028-100mg |
(R)-1,4-Benzodioxan-2-carboxypiperazine, 97%; . |
860173-98-4 | 97% | 100mg |
€138.50 | 2024-06-12 | |
AstaTech | 58432-1/G |
(R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE |
860173-98-4 | 97% | 1g |
$454 | 2023-09-16 | |
AstaTech | 58432-5/g |
(R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE |
860173-98-4 | 97% | 5g |
$1277 | 2023-09-16 | |
Ambeed | A480387-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |
860173-98-4 | 97% | 1g |
$290.0 | 2024-08-02 | |
1PlusChem | 1P004M8W-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |
860173-98-4 | 97% | 1g |
$556.00 | 2024-04-21 | |
Chemenu | CM526561-1g |
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |
860173-98-4 | 97% | 1g |
$*** | 2023-05-29 | |
TRC | B131283-10mg |
(R)-1,4-Benzodioxan-2-Carboxypiperazine |
860173-98-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
TRC | B131283-50mg |
(R)-1,4-Benzodioxan-2-Carboxypiperazine |
860173-98-4 | 50mg |
$ 95.00 | 2022-06-01 |
(R)-1,4-Benzodioxan-2-Carboxypiperazine 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
(R)-1,4-Benzodioxan-2-Carboxypiperazineに関する追加情報
Compound CAS No 860173-98-4: (R)-1,4-Benzodioxan-2-Carboxypiperazine
The compound with CAS No 860173-98-4, known as (R)-1,4-Benzodioxan-2-Carboxypiperazine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its piperazine ring fused with a benzodioxan moiety and a carboxylic acid group. The stereochemistry at the chiral center is specified as (R), which plays a crucial role in its biological activity and selectivity.
Recent studies have highlighted the potential of (R)-1,4-Benzodioxan-2-Carboxypiperazine in various therapeutic applications. Researchers have explored its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in vitro by inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical targets for improving cognitive function in these conditions.
In addition to its neuroprotective properties, (R)-1,4-Benzodioxan-2-Carboxypiperazine has also been investigated for its anti-inflammatory and antioxidant effects. Studies have demonstrated that this compound can scavenge free radicals and reduce inflammation by modulating the production of cytokines and reactive oxygen species. These findings suggest its potential utility in treating inflammatory disorders such as arthritis and cardiovascular diseases.
The synthesis of (R)-1,4-Benzodioxan-2-Carboxypiperazine involves a multi-step process that includes the formation of the benzodioxan ring followed by the incorporation of the piperazine moiety. The stereochemistry at the chiral center is controlled through enantioselective reactions, ensuring the desired (R) configuration. This compound is typically synthesized using methods such as ring-closing metathesis or Suzuki coupling reactions, depending on the specific starting materials and intermediates employed.
From a pharmacokinetic perspective, (R)-1,4-Benzodioxan-2-Carboxypiperazine exhibits favorable properties that make it suitable for systemic administration. Preclinical studies have shown that it has good oral bioavailability and undergoes minimal first-pass metabolism. Its pharmacokinetic profile suggests that it could be administered in doses that achieve therapeutic concentrations without causing significant toxicity to healthy tissues.
Moreover, computational modeling studies have provided insights into the molecular interactions of (R)-1,4-Benzodioxan-2-Carboxypiperazine with its target proteins. These studies have revealed that the compound binds to its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. This information has been instrumental in guiding medicinal chemists to design analogs with improved potency and selectivity.
Despite its promising properties, further research is required to fully understand the mechanisms underlying the biological activity of (R)-1,4-Benzodioxan-2-Carboxypiperazine. Ongoing studies are focusing on elucidating its exact mode of action at the molecular level and evaluating its long-term safety profile in preclinical models. These efforts are expected to pave the way for clinical trials assessing its efficacy in treating various human diseases.
In conclusion, (R)-1,4-Benzodioxan-2-Carboxypiperazine represents a novel chemical entity with significant potential in drug discovery. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound is likely to contribute to the development of innovative treatments for a wide range of human ailments.
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